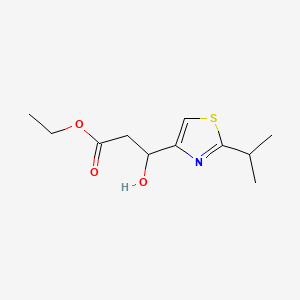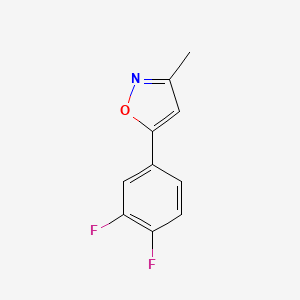
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is a heterocyclic compound with the molecular formula C10H8Br2N·HBr and a molecular weight of 302.99 g/mol. This compound is known for its wide range of applications in medicinal and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
化学反応の分析
Types of Reactions
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various isoquinoline derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of isoquinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Organic Chemistry: The compound is utilized in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development.
類似化合物との比較
Similar Compounds
3-Bromoisoquinoline: Similar in structure but lacks the bromomethyl group.
6-Bromoisoquinoline: Similar but does not have the bromomethyl group at the 3-position.
3-(Bromomethyl)isoquinoline: Lacks the additional bromine atom at the 6-position.
Uniqueness
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is unique due to the presence of both bromine atoms at the 3- and 6-positions, which allows for diverse chemical reactivity and the formation of a wide range of derivatives . This makes it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C10H8Br3N |
|---|---|
分子量 |
381.89 g/mol |
IUPAC名 |
6-bromo-3-(bromomethyl)isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H7Br2N.BrH/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10;/h1-4,6H,5H2;1H |
InChIキー |
ZEOCSZXZNBVQJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)












